molecular formula C17H23F3N2O4S B2997968 4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide CAS No. 2034542-74-8

4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2997968
CAS RN: 2034542-74-8
M. Wt: 408.44
InChI Key: GGNCIXIIQBZLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O4S and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vasospasm Treatment : A study explored the use of an endothelin (ET) A/B receptor antagonist in the prevention of subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm, indicating potential therapeutic applications in human vasospasm treatment (Zuccarello et al., 1996).

  • Antimicrobial and Antiviral Activity : Research on celecoxib derivatives, including sulfonamide compounds, highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, these compounds demonstrated minimal tissue damage compared to controls or celecoxib (Küçükgüzel et al., 2013).

  • Chemical Synthesis and Characterization : A study focused on the synthesis and characterization of amines and amino derivatives, including tert-butylamine and benzenesulfonamide, in the context of producing unsymmetrically substituted azoxy compounds (Moriarty et al., 1990).

  • Antimicrobial Activity of Heterocyclic Compounds : Research on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including benzenesulfonamide derivatives, revealed their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

  • Ring-Expansion Reactions in Organic Chemistry : A study on the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde led to the production of functionalized azetidines and other compounds, highlighting the versatility of sulfonamide derivatives in organic synthesis (Suraj & Swamy, 2022).

  • Treatment of Respiratory Disorders : Research on bosentan, a derivative of benzenesulfonamide, investigated its effects on human airway smooth muscle contractions induced by endothelin-1, offering insights into potential treatments for respiratory disorders (Takahashi et al., 1997).

  • Oxidation Catalysts : A study on the use of tert-butylbenzenesulfonamide as a substituent in iron phthalocyanine explored its solubility, stability, and effectiveness as an oxidation catalyst, particularly in olefin oxidation (Işci et al., 2014).

  • Aldol Reaction Catalysis : Research on amino perfluoroalkanesulfonamide compounds derived from diarylprolinols demonstrated their efficiency as catalysts for the aldol reaction, with implications for synthesizing HIV protease inhibitors (Lutete & Ikemoto, 2017).

properties

IUPAC Name

4-tert-butyl-N-[2-oxo-2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S/c1-16(2,3)12-4-6-14(7-5-12)27(24,25)21-8-15(23)22-9-13(10-22)26-11-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCIXIIQBZLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide

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